5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS2.ClH/c1-11-9-12(2)16-13(10-11)20-18(25-16)22(8-7-21(3)4)17(23)14-5-6-15(19)24-14;/h5-6,9-10H,7-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAMQAIFLMTUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(S3)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the intermediate compound with dimethylaminoethyl chloride or a similar reagent.
Final Coupling and Chlorination: The final product is obtained by coupling the intermediate with a chloro-substituted carboxamide, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzo[d]thiazole moiety, potentially leading to the formation of dihydrobenzo[d]thiazole derivatives.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrobenzo[d]thiazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride. Thiazoles are known for their broad-spectrum activity against various pathogens, including drug-resistant strains of bacteria and fungi. For instance, compounds with similar structures have shown effective inhibition against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Anticancer Activity
The compound's structural features suggest potential anticancer applications . Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that certain thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells . The mechanism of action often involves the disruption of tubulin polymerization, which is crucial for cancer cell division .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multiple bacterial strains. The results indicated that modifications to the thiazole structure could enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics targeting resistant pathogens .
- Cytotoxicity Assessment : Research on thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly influenced their cytotoxic effects against cancer cell lines. For example, a derivative with a 5-acetyl substitution showed high cytotoxicity against MCF-7 cells .
Table: Summary of Synthesis Steps
| Step | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Thiourea + Aldehyde | Benzothiazole core |
| 2 | Alkylation | Dimethylaminoethyl halide | Amine-substituted intermediate |
| 3 | Coupling | Benzothiazole + Thiophene carboxamide | Final product |
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- The dimethylaminoethyl side chain may enhance solubility compared to ’s aryl or nitro-substituted analogs, which exhibit lower yields (e.g., 53–65% for Compounds 12–13 vs. 83–90% for Compounds 9–10) .
Pharmacological and Mechanistic Comparisons
highlights compounds with diverse mechanisms, such as acetylcholinesterase inhibition and sodium channel modulation . While the target compound’s exact mechanism is undefined, its structural features suggest plausible interactions:
- The chloro-thiophene moiety may mimic halogenated groups in sodium channel modulators (e.g., ’s trifluoromethyl-substituted hydrazones) .
- The benzo[d]thiazol system could resemble thiazole-containing MET inhibitors or kinase binders, as seen in ’s thiazolylmethyl derivatives .
In contrast, ’s compounds lack charged side chains (e.g., dimethylaminoethyl), which may limit their ability to penetrate cellular membranes compared to the hydrochloride salt form of the target compound.
Functional Group Impact on Bioactivity
- Chloro Substituents : Present in both the target compound and ’s Compound 9 (4-chlorobenzylidene), chloro groups often enhance lipophilicity and target affinity .
- Thiazole vs.
- Dimethylaminoethyl Group: This moiety, absent in –3 compounds, may confer pH-dependent solubility and facilitate interactions with G-protein-coupled receptors or ion channels .
Biological Activity
5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₃OS₂ |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 1216862-17-7 |
The structural features of this compound include a thiophene ring and a benzothiazole moiety, which are known to contribute to various biological activities, including anti-tumor and anti-inflammatory effects .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Amidation Reactions : Conducted under controlled conditions using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- Purification : Techniques such as recrystallization or chromatography are used to obtain high-purity compounds suitable for biological evaluation.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Cyclooxygenase Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in inflammation and pain signaling pathways.
- Cell Proliferation : In vitro studies indicate that this compound may inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
Biological Activity Studies
Recent studies have highlighted the dual action of similar benzothiazole derivatives in both anticancer and anti-inflammatory contexts. For instance:
- Cell Viability Assays : The MTT method was used to evaluate the effect on cancer cell lines, revealing significant inhibition of cell proliferation at varying concentrations.
- Cytokine Expression : Enzyme-linked immunosorbent assays (ELISA) were employed to assess the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines, indicating a reduction in inflammatory responses .
- Flow Cytometry : This technique was utilized to analyze apoptosis and cell cycle progression in treated cancer cells, confirming the compound's efficacy in promoting cell death and halting proliferation.
Case Studies
A notable case study involved a series of synthesized benzothiazole derivatives where one particular derivative displayed significant anticancer properties against A431 and A549 cell lines. The study found that this derivative not only inhibited cell migration but also reduced inflammatory cytokine levels significantly .
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between thiophene-2-carboxamide derivatives and substituted benzo[d]thiazol-2-amine, using coupling agents like EDCI or HOBt.
- Purification : Column chromatography or recrystallization (e.g., methanol/water systems) to isolate the target compound.
- Characterization : Confirmed via H/C NMR for proton/carbon environments and HRMS for molecular mass validation .
- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the final product .
Q. What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to resolve proton/carbon shifts, particularly for distinguishing dimethylaminoethyl and benzo[d]thiazole substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O/F bonds), as seen in structurally similar thiazole derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating, as demonstrated in thiazole and imidazole syntheses .
- Catalyst screening : Use of base catalysts (e.g., KCO) to enhance coupling efficiency, as shown in analogous acetamide syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, critical for cyclization steps .
Q. What methodologies are employed to assess the compound’s inhibitory activity against specific enzymatic targets (e.g., PFOR)?
Mechanistic studies involve:
- Enzyme inhibition assays : Spectrophotometric monitoring of substrate conversion (e.g., NADH production for PFOR-like targets) .
- Molecular docking : Computational modeling to predict binding interactions with active sites, guided by crystallographic data from related benzamide-thiazole hybrids .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., chloro, dimethyl groups) to evaluate potency changes, as seen in nitazoxanide derivatives .
Q. How can researchers address discrepancies in biological activity data across different studies?
Contradictions may arise from:
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility and activity .
- Purity verification : HPLC or LC-MS to rule out impurities influencing bioactivity .
- Structural analogs : Comparing substituent effects (e.g., nitro vs. chloro groups in thiazoles) to explain divergent results .
Q. What strategies are recommended for improving the compound’s solubility and bioavailability in preclinical studies?
Approaches include:
- Salt formation : Hydrochloride salts enhance aqueous solubility, as demonstrated in related amine-containing compounds .
- Prodrug design : Introducing hydrolyzable groups (e.g., acetyl) to increase membrane permeability .
- Co-crystallization : Using co-solvents or cyclodextrins to stabilize the compound in physiological media .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (DFT calculations) to confirm structural accuracy .
- Crystallographic Analysis : Utilize intermolecular hydrogen bonds (e.g., N–H⋯N) to predict solid-state stability and polymorphism risks .
- Biological Replicates : Perform triplicate assays with positive/negative controls (e.g., nitazoxanide for antimicrobial studies) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
